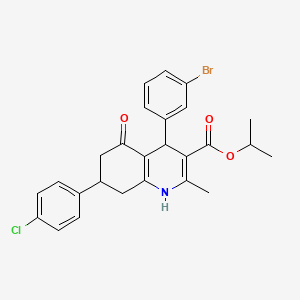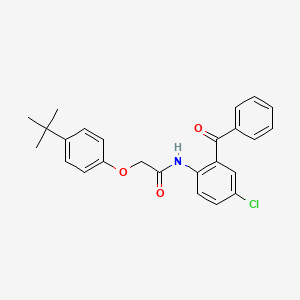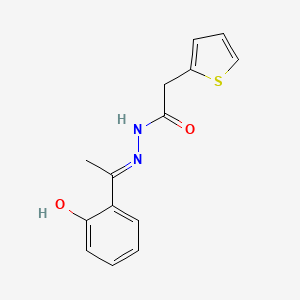
Propan-2-yl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorophenol: Shares similar halogenated aromatic structures.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar in terms of biological activity and potential therapeutic applications.
Uniqueness
Propan-2-yl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C26H25BrClNO3 |
|---|---|
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
propan-2-yl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H25BrClNO3/c1-14(2)32-26(31)23-15(3)29-21-12-18(16-7-9-20(28)10-8-16)13-22(30)25(21)24(23)17-5-4-6-19(27)11-17/h4-11,14,18,24,29H,12-13H2,1-3H3 |
Clé InChI |
XVMUNAZOEPZHEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B11680420.png)
![5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B11680428.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11680429.png)
![(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11680433.png)
![(2Z)-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11680434.png)
![3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11680446.png)
![4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680448.png)

![4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680454.png)
![ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11680472.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680475.png)
![N-{4-[(1E)-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B11680480.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11680484.png)
